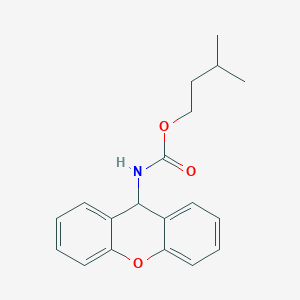
3-methylbutyl N-(9H-xanthen-9-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methylbutyl N-(9H-xanthen-9-yl)carbamate is a chemical compound known for its unique structure and properties It is composed of a 3-methylbutyl group attached to a xanthenyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylbutyl N-(9H-xanthen-9-yl)carbamate typically involves the reaction of 3-methylbutanol with 9H-xanthen-9-yl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to ensure consistent quality. The product is then purified using techniques such as distillation or crystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
3-methylbutyl N-(9H-xanthen-9-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate group into amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized xanthenyl derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-methylbutyl N-(9H-xanthen-9-yl)carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-methylbutyl N-(9H-xanthen-9-yl)carbamate exerts its effects involves interactions with specific molecular targets. The xanthenyl moiety is known to interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets are still under investigation, but studies suggest involvement in oxidative stress pathways and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
- 3-methylbutyl N-(9H-xanthen-9-yl)carbamate
- 3-methylbutyl N-(9H-xanthen-9-yl)urea
- 3-methylbutyl N-(9H-xanthen-9-yl)amide
Uniqueness
This compound is unique due to its specific carbamate linkage, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
7473-51-0 |
|---|---|
Molecular Formula |
C19H21NO3 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
3-methylbutyl N-(9H-xanthen-9-yl)carbamate |
InChI |
InChI=1S/C19H21NO3/c1-13(2)11-12-22-19(21)20-18-14-7-3-5-9-16(14)23-17-10-6-4-8-15(17)18/h3-10,13,18H,11-12H2,1-2H3,(H,20,21) |
InChI Key |
HAQNCVUILMPHDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



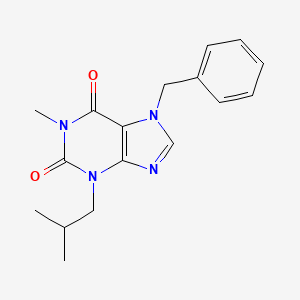
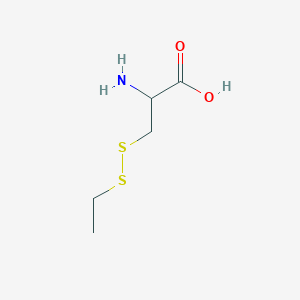





![4-[(E)-{2-Amino-4-[(carboxymethyl)amino]-6-methylpyrimidin-5-yl}diazenyl]benzoic acid](/img/structure/B14004112.png)
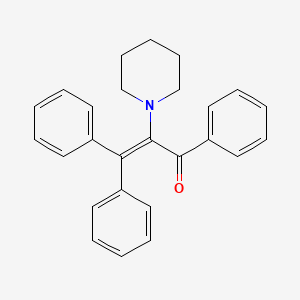
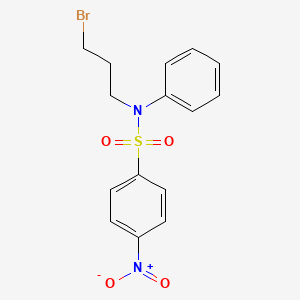
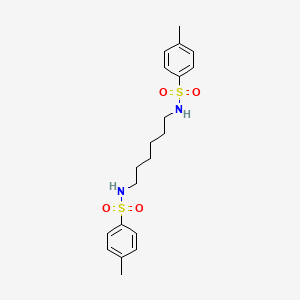
![N-[1-(Methylsulfanyl)-4-oxopentan-3-yl]acetamide](/img/structure/B14004140.png)

